molecular formula C14H18N2O4 B2520918 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421484-81-2

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2520918
CAS No.: 1421484-81-2
M. Wt: 278.308
InChI Key: CMYDWNNGRNFVOC-UHFFFAOYSA-N
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Description

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a hydroxypropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the functionalization of the methyl group of 2,5-dimethylfuran through a series of reactions. This includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted organic synthesis techniques, which offer advantages such as rapid reaction times and mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohol derivatives.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a furan ring, a hydroxypropyl group, and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-8-6-11(10(3)19-8)13(17)4-5-15-14(18)12-7-9(2)20-16-12/h6-7,13,17H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYDWNNGRNFVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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